![molecular formula C39H71ClO4 B13400612 (6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5: is a labelled lipid compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labelling .
Preparation Methods
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, including the esterification of linoleic acid and stearic acid with chloropropanediol. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction can result in the removal of the chlorine atom, leading to the formation of simpler lipid structures.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and metabolic pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways . These interactions can influence cellular processes such as membrane fluidity, signal transduction, and energy storage .
Comparison with Similar Compounds
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
1-Linoleoyl-2-stearoyl-3-glycerol: A non-labelled lipid with similar structural features but lacking the deuterium and chlorine atoms.
1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol: Another lipid with different fatty acid chains, used in similar research applications.
The uniqueness of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in various scientific studies .
Properties
Molecular Formula |
C39H71ClO4 |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,36,43-44H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18-/i35D2,36D,43D,44D |
InChI Key |
SLGDGGKDXPCRKW-MHKMVOBNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O[2H])O[2H])Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



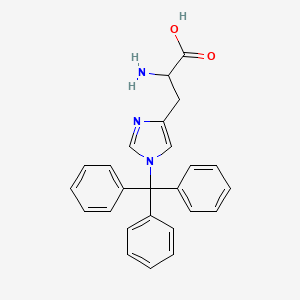
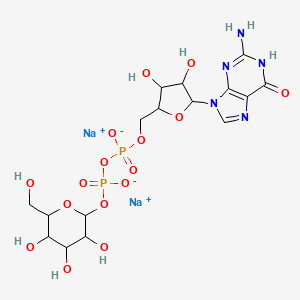
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
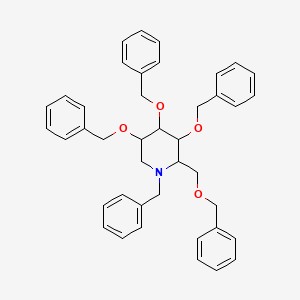
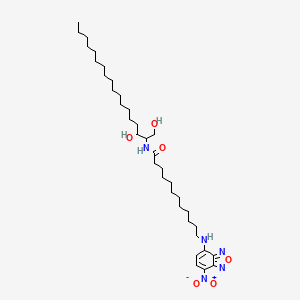
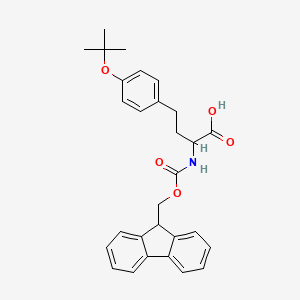
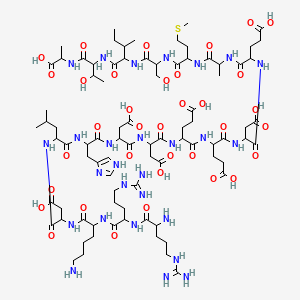
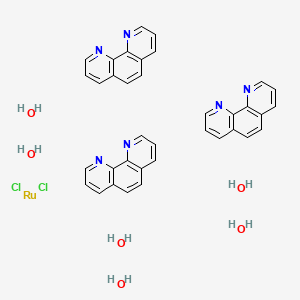
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
